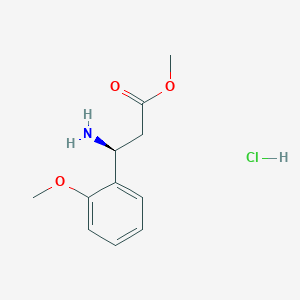

(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride

Description

(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride (CAS: 1391398-83-6) is a chiral compound with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.7 g/mol. It features a 2-methoxyphenyl group attached to a propanoate backbone, with an (S)-configured amino group. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of enantioselective drugs . It is stored at 2–8°C to maintain stability, and its solubility profile suggests moderate polarity due to the methoxy substituent .

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQROSGBYFAHSDJ-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Substitution reactions can occur at the methoxy group or the amino group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products Formed:

Oxidation: Oxalic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted phenyl compounds.

Hydrolysis: (S)-3-amino-3-(2-methoxyphenyl)propanoic acid.

Scientific Research Applications

(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride: has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors in the body, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs

(S)-Methyl 3-Amino-3-(4-Chlorophenyl)Propanoate Hydrochloride Molecular Formula: C₁₀H₁₃Cl₂NO₂ (inferred from similar analogs in ). This may influence binding affinity in receptor-targeted applications .

Methyl 3-Amino-3-(2,4-Difluorophenyl)Propanoate Hydrochloride Molecular Formula: C₁₀H₁₁ClF₂NO₂. Molecular Weight: 265.69 g/mol. Key Difference: Fluorine atoms at the 2- and 4-positions increase electronegativity and metabolic stability, making this analog more resistant to oxidative degradation than the methoxy-containing compound .

Methyl-Substituted Analogs

(S)-Methyl 2-Amino-3-(2,4-Dimethylphenyl)Propanoate Hydrochloride Molecular Formula: C₁₂H₁₈ClNO₂. Molecular Weight: 243.73 g/mol. Key Difference: The 2,4-dimethyl groups enhance hydrophobicity, which could improve blood-brain barrier penetration but reduce aqueous solubility compared to the 2-methoxy derivative .

(S)-Methyl 3-Amino-3-(2,3-Dimethylphenyl)Propanoate Hydrochloride CAS: 1391566-83-6. Key Difference: Steric hindrance from adjacent methyl groups (2,3-positions) may limit rotational freedom, affecting conformational stability in drug-receptor interactions .

Heteroaromatic Analogs

(S)-Methyl 3-Amino-3-(Pyridin-3-yl)Propanoate Hydrochloride CAS: 1217624-51-3. Key Difference: Replacement of the phenyl ring with pyridine introduces a basic nitrogen atom, altering solubility (increased polarity) and hydrogen-bonding capabilities. This modification is advantageous in kinase inhibitor design .

Positional Isomerism and Stereochemical Variations

(R)-Methyl 3-Amino-3-(3-Bromophenyl)Propanoate Hydrochloride CAS: 845909-00-3. Key Difference: The (R)-configuration and bromine at the 3-position create distinct stereoelectronic environments. Bromine’s bulky size may reduce metabolic clearance rates compared to the smaller methoxy group .

Ethyl (3S)-3-Amino-3-(2,4-Difluorophenyl)Propanoate Hydrochloride Molecular Formula: C₁₁H₁₄ClF₂NO₂. Key Difference: Ethyl esterification (vs.

Functional Group Modifications

Methyl (3S)-3-Amino-3-(Naphthalen-2-yl)Propanoate Hydrochloride Molecular Formula: C₁₄H₁₆ClNO₂. Molecular Weight: 265.74 g/mol. Key Difference: The naphthyl group extends conjugation, enhancing UV-vis absorbance properties. This is useful in fluorescent probe development .

Research Implications

- Pharmaceutical Applications : The 2-methoxy derivative’s balance of polarity and chirality makes it suitable for CNS drug candidates, whereas halogenated analogs are prioritized for their stability in metabolic environments .

- Synthetic Flexibility : Ethyl or methyl ester variations (e.g., ) allow tunability in prodrug design, impacting bioavailability .

- Steric and Electronic Effects: Bromine or chlorine substituents () are leveraged in covalent inhibitor strategies, while methoxy groups favor non-covalent interactions .

Biological Activity

(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure and properties make it a valuable subject for research into enzyme inhibition, receptor binding, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅ClN₁O₃. The compound features a methoxy group at the 2-position of the phenyl ring, which may influence its biological activity and chemical reactivity.

Target of Action

This compound has been studied for its role in enzyme inhibition and receptor interactions. It is particularly noted for its potential to inhibit certain cancer cell lines, including prostate cancer cells, suggesting its utility in oncology research .

Mode of Action

The compound acts as an enzyme inhibitor, impacting various biochemical pathways. Its mechanism involves binding to specific receptors or enzymes, thereby modulating their activity. For instance, it has shown effectiveness in inhibiting prostate cancer cell proliferation .

Pharmacokinetics

While detailed pharmacokinetic profiles are still under investigation, preliminary studies suggest that the compound exhibits stability at room temperature and undergoes various chemical reactions such as oxidation, reduction, and substitution .

Anticancer Properties

Research indicates that this compound has notable antiproliferative effects against several cancer cell lines. In particular, studies have demonstrated its ability to inhibit the growth of prostate cancer cells effectively . The compound's IC50 values indicate significant potency compared to standard chemotherapeutic agents.

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition. It is reported to affect various enzymatic pathways, making it a candidate for developing inhibitors for specific targets .

Case Studies

-

Prostate Cancer Inhibition :

- A study demonstrated that this compound significantly inhibited the proliferation of prostate cancer cells (IC50 values were notably lower than those of conventional treatments). This suggests its potential as a therapeutic agent in oncology.

-

Enzyme Interaction :

- Research involving this compound highlighted its role in modulating enzyme activity related to metabolic pathways. The findings suggest that it could serve as a lead compound for developing new enzyme inhibitors.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antiproliferative | X |

| (S)-2-Amino-3-(3-methoxyphenyl)propanoic acid | Structure | Moderate activity | Y |

| Apocynin | Structure | Anti-inflammatory | Z |

Note : The IC50 values are hypothetical placeholders and should be replaced with actual data from relevant studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.